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Compound of Interest

Compound Name: 2-Cyano-5-methoxybenzoic acid

Cat. No.: B061093

Despite a comprehensive search for experimental spectroscopic data for 2-Cyano-5-
methoxybenzoic acid, no specific *H NMR, 13C NMR, Infrared (IR), or experimental Mass
Spectrometry data is publicly available in the searched scientific databases and literature.
While predicted mass spectrometry data exists, this does not meet the requirements for an in-
depth technical guide based on experimental results.

The following sections provide general experimental protocols for the techniques requested,
based on common practices for similar aromatic carboxylic acids. A logical workflow for the
characterization of a novel compound like 2-Cyano-5-methoxybenzoic acid is also presented.

Spectroscopic Data (Hypothetical)

In the absence of experimental data, the following tables are placeholders to illustrate how the
data would be presented.

Table 1: Hypothetical *H NMR Data for 2-Cyano-5-methoxybenzoic acid
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~11-13 brs 1H COOH
~7.8-8.0 d 1H Ar-H
~7.6-7.8 dd 1H Ar-H
~7.2-74 d 1H Ar-H
~3.9 S 3H OCHs

Table 2: Hypothetical 13C NMR Data for 2-Cyano-5-methoxybenzoic acid

Chemical Shift (6) ppm Assignment
~165-170 COOH
~160-165 C-OCHs
~135-140 Ar-C
~120-125 Ar-CH
~118-122 Ar-CH
~115-120 CN

~110-115 C-CN
~105-110 Ar-CH
~55-60 OCHs

Table 3: Hypothetical IR Absorption Data for 2-Cyano-5-methoxybenzoic acid
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Wavenumber (cm~?) Intensity Assignment

~2500-3300 Broad O-H stretch (Carboxylic Acid)

~2220-2260 Medium-Strong C=N stretch (Nitrile)

~1680-1710 Strong C=0 stretch (Carboxylic Acid)

~1600, ~1470 Medium-Weak C=C stretch (Aromatic)

~1250-1300 Strong C—(? stretch (Carboxylic
Acid/Ether)

~1020-1080 Medium C-O stretch (Ether)

Table 4: Hypothetical Mass Spectrometry Data for 2-Cyano-5-methoxybenzoic acid

m/z Proposed Fragment
177 [M]*

160 [M-OHJ*

149 [M-COJ*

132 [M-COOH]*

104 [M-COOH, -CNJ*

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a

compound such as 2-Cyano-5-methoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

o Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.8

mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds, or Acetone-ds) in a clean, dry

vial.
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The choice of solvent depends on the solubility of the compound. For a carboxylic acid,
DMSO-ds is often a good choice.

A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the
solution (0.03-0.05% v/v) to provide a chemical shift reference at 0.00 ppm.

The solution is then transferred to a 5 mm NMR tube.

. 'H NMR Spectroscopy:

The *H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

Standard acquisition parameters include a 30° pulse width, a spectral width of -2 to 12 ppm,
an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.

Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

. 13C NMR Spectroscopy:

The 3C NMR spectrum is recorded on the same spectrometer, operating at a corresponding
frequency (e.g., 100 MHz for a 400 MHz *H instrument).

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each
unique carbon atom.

A wider spectral width (e.g., 0 to 220 ppm) is used.

Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more)
and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

o A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or
germanium).

o Apressure arm is applied to ensure good contact between the sample and the crystal.
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2. Data Acquisition:

e Abackground spectrum of the empty ATR crystal is recorded to subtract atmospheric and
instrument-related absorptions.

e The sample spectrum is then recorded, typically in the range of 4000 to 400 cm~1.

e An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

o Adilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile solvent such
as methanol, acetonitrile, or dichloromethane.

2. Data Acquisition (Electron lonization - El):

e The sample is introduced into the mass spectrometer, often via a direct insertion probe or
after separation by gas chromatography (GC).

 In the ion source, the sample is bombarded with a beam of high-energy electrons (typically
70 eV), causing ionization and fragmentation.

e The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o The detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
synthesized compound like 2-Cyano-5-methoxybenzoic acid.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b061093?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis & Purification

Synthesis of 2-Cyano-5-methoxybenzoic acid

:

Purification (e.g., Recrystallization, Chromatography)

Spectrosdopic Analysis

NMR Spectroscopy

(tH, 12C) Infrared (IR) Spectroscopy

Data Interpretation & Structure Confirmation

MR Dat_a AnaIyS|s. . MS Data Analysis:
- Chemical Shifts IR Data Analysis:
; : e - Molecular lon Peak
- Integration - Functional Group Identification .
. - Fragmentation Pattern
- Coupling Patterns

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization of 2-Cyano-5-
methoxybenzoic acid.

 To cite this document: BenchChem. [Spectroscopic data for 2-Cyano-5-methoxybenzoic acid
(NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b061093#spectroscopic-data-for-2-cyano-5-
methoxybenzoic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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